molecular formula C7H11NO B1329480 1-(Allyl)pyrrolidin-2-one CAS No. 2687-97-0

1-(Allyl)pyrrolidin-2-one

Cat. No. B1329480
CAS RN: 2687-97-0
M. Wt: 125.17 g/mol
InChI Key: DURRSEGFTCZKMK-UHFFFAOYSA-N
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Description

1-(Allyl)pyrrolidin-2-one is a chemical compound that can be synthesized through various methods involving nucleophilic substitution reactions and can participate in a range of chemical transformations. The compound is characterized by the presence of an allyl group attached to a pyrrolidin-2-one ring structure, which is a five-membered lactam. This structure is significant in medicinal chemistry and organic synthesis due to its presence in various biologically active compounds and its utility as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of 1-(Allyl)pyrrolidin-2-one derivatives can be achieved through the reaction of 5-(benzotriazol-1-yl)-1-substituted-pyrrolidin-2-ones with allylsilanes, organozinc reagents, and phosphorus compounds. These starting materials are accessible from 2,5-dimethoxy-2,5-dihydrofuran, primary amines, and benzotriazole, with the reactions proceeding in good to excellent yields . Additionally, allyl amines can be used in the synthesis of pyridines through a Cu(II)-promoted dehydrogenation followed by Rh(III)-catalyzed N-annulation with alkynes . These methods highlight the versatility of allyl-containing compounds in constructing complex nitrogen-containing heterocycles.

Molecular Structure Analysis

The molecular structure of 1-(Allyl)pyrrolidin-2-one derivatives can be elucidated using spectroscopic techniques such as NMR and X-ray diffraction. For example, the electronic structure of nitrogen atoms in allyl-containing compounds has been determined using NMR spectroscopy and computational methods . The crystal structure of related molecules, such as 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been characterized, revealing the molecular geometry and conformational flexibility . These studies provide insights into the electronic and spatial configuration of the allyl group in relation to the pyrrolidin-2-one ring.

Chemical Reactions Analysis

1-(Allyl)pyrrolidin-2-one and its derivatives can undergo various chemical reactions, including N-annulation to form pyridines , and the introduction of an allyl group to the α'-position of α-substituted pyrrolidines through the formation of N-acyliminium ions . Reductive allylation of pyrrole with allylboranes can also lead to the synthesis of trans- and cis-2,5-disubstituted pyrrolidines . These reactions demonstrate the reactivity of the allyl group and its utility in constructing diverse molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Allyl)pyrrolidin-2-one derivatives can be studied through experimental and theoretical methods. Investigations into the vibrational frequencies, chemical shifts, and molecular orbital energies provide valuable information about the stability and reactivity of these compounds . Theoretical calculations, such as Density Functional Theory (DFT), can predict molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties, which are crucial for understanding the behavior of these molecules under different conditions .

Scientific Research Applications

1. Drug Discovery

  • Application : Pyrrolidin-2-ones, including “1-(Allyl)pyrrolidin-2-one”, are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
  • Methods : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
  • Results : The use of pyrrolidin-2-ones has led to the discovery of a variety of biologically active compounds .

2. Synthesis of 1,5-Substituted Pyrrolidin-2-ones

  • Application : A synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents .
  • Methods : This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .
  • Results : The reaction has a broad scope of applicability; a variety of substituted anilines, benzylamines, and other primary amines as well as a wide range of donor–acceptor cyclopropanes bearing (hetero)aromatic or alkenyl donor groups and various acceptor substituents can be involved in this transformation .

3. Cognition Enhancers

  • Application : Pyrrolidinone cognition enhancers like piracetam and oxiracetam constitute a separate group due to their unique selectivity for brain areas involved in the procedures of acquiring knowledge and memory processes .
  • Methods : These cognition enhancers are typically administered orally, and their effects are studied using various cognitive and behavioral tests .
  • Results : These compounds have shown a safe profile and have been found to enhance cognitive function, particularly in individuals with cognitive impairments .

4. Synthesis of 3-Iodopyrroles

  • Application : Pyrrolidin-2-ones are used in the selective synthesis of 3-iodopyrroles .
  • Methods : The synthesis typically involves the reaction of a pyrrolidin-2-one with an iodine reagent under specific conditions .
  • Results : This method allows for the selective synthesis of 3-iodopyrroles, which are useful intermediates in organic synthesis .

5. Versatile Scaffold for Biologically Active Compounds

  • Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
  • Methods : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
  • Results : The use of pyrrolidin-2-ones has led to the discovery of a variety of biologically active compounds .

6. Catalysis of Michael and Biginelli Reactions

  • Application : DABCO is used as a catalyst for nucleophilic addition reactions at activated C=С bonds (Michael reaction), as well as at C=Х and С≡Х bonds .
  • Methods : The initial step involved the addition of C-nucleophile to the unsaturated carbonyl compound according to Michael reaction mechanism .
  • Results : The Michael adduct further underwent a series of transformations, including intramolecular cyclization to tricyclic hemiaminal, followed by ring cleavage and Friedel–Crafts recyclization and concluding with decarbonylation and oxidation .

properties

IUPAC Name

1-prop-2-enylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11NO/c1-2-5-8-6-3-4-7(8)9/h2H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURRSEGFTCZKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181383
Record name 1-(Allyl)pyrrolidin-2-one
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-(Allyl)pyrrolidin-2-one

CAS RN

2687-97-0
Record name 1-(2-Propen-1-yl)-2-pyrrolidinone
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Synthesis routes and methods

Procedure details

To a 5 liter volume flask of glass equipped with a stirrer, a fractional distillation column, a thermometer and a dropping funnel, there were added 270.1 g (5.0 mol) of sodium methoxide and 2 liters of toluene. After 425.6 g (5.0 mol) of 2-pyrrolidone was dropwise added to the flask through the dropping funnel at room temperature, the resulting methanol was completely removed by the fractional distillation column. 6.9 g (25 mmol) of (Butyl-)4NCl was added as a phase transfer catalyst and 382.7 g (5.0 mol) of allyl chloride was dropwise added to the reaction mixture at a temperature ranging from 60° to 70° C. through the dropping funnel to react them. After the completion of the reaction, water was added to dissolve salts formed during the reaction and then the organic phase was removed. Then the organic phase was distilled to separate the fractions having a boiling point ranging from 75° to 76° C./4 mmHg. Thus, 562.5 g of 1-allyl-2-oxopyrrolidine was obtained in a yield of 89.9%.
Quantity
270.1 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
425.6 g
Type
reactant
Reaction Step Two
Quantity
382.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Motoyama, S Hanada, K Shimamoto, H Nagashima - Tetrahedron, 2006 - Elsevier
Atom-transfer radical cyclization (ATRC) catalyzed by coordinatively unsaturated ruthenium alkoxides , [(η 5 -C 5 Me 5 )Ru(OR)] 2 , is investigated, and ruthenium methoxide (R=Me) is …
Number of citations: 51 www.sciencedirect.com
Y Motoyama, S Hanada, S Niibayashi, K Shimamoto… - Tetrahedron, 2005 - Elsevier
Atom-transfer radical cyclization (ATRC) and addition (ATRA) catalyzed by a coordinatively unsaturated diruthenium amidinate complex , [(η 5 -C 5 Me 5 )Ru(μ 2 -i-PrNC(Me)Ni-Pr)Ru(η …
Number of citations: 47 www.sciencedirect.com
ML Crawley - 2003 - search.proquest.com
Palladium-catalyzed asymmetric allylic alkylations (AAA) to form “chiral aldehyde” equivalents were investigated. α-Acetoxysulfones formed in high enantiomeric excess as single …
Number of citations: 2 search.proquest.com

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